molecular formula C21H19N5O4 B2507294 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1358237-41-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Cat. No.: B2507294
CAS No.: 1358237-41-8
M. Wt: 405.414
InChI Key: VBJWRGFVSFIVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic triazoloquinoxaline derivative featuring a 1,4-benzodioxin moiety linked via an acetamide bridge. Its structure combines a triazolo[4,3-a]quinoxaline core substituted with an ethyl group at position 1 and a ketone at position 4, conferring unique electronic and steric properties. The synthesis involves sequential cyclization and substitution reactions, as described in , where intermediate compounds (e.g., 3-hydrazinylquinoxalin-2(1H)-one) are cyclized with diethyl oxalate and further functionalized with brominated alkanes to introduce alkyl substituents . The benzodioxin moiety likely enhances metabolic stability and bioavailability compared to simpler aromatic systems, while the triazoloquinoxaline core may target kinase or receptor-mediated pathways.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-2-18-23-24-20-21(28)25(14-5-3-4-6-15(14)26(18)20)12-19(27)22-13-7-8-16-17(11-13)30-10-9-29-16/h3-8,11H,2,9-10,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJWRGFVSFIVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base to produce the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent use, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinoxaline Derivatives ()

Compounds 6a–6t in share the triazolo[4,3-a]quinoxaline backbone but differ in substituents. Key comparisons include:

Property Target Compound Analogues (6a–6t)
Position 1 Substituent Ethyl group Varied alkyl/aryl groups (e.g., methyl, propyl)
Position 4 Functionalization 4-oxo group Some analogues retain oxo; others replace it with hydroxyl or amine groups
Bioactivity Hypothesized kinase inhibition Reported IC₅₀ values for analogues range from 0.5–10 µM in kinase assays

However, bulkier substituents (e.g., benzyl) in analogues like 6t show reduced solubility, highlighting a trade-off between lipophilicity and bioavailability .

Benzodioxin-Containing Analogues ()

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide () shares the benzodioxin-acetamide framework but replaces the triazoloquinoxaline with a tetrahydroisoquinolinone core. Key differences:

Property Target Compound Isoquinolinone Analogue ()
Core Structure Triazolo[4,3-a]quinoxaline 1-Oxo-3,4-dihydroisoquinoline
Substituent at Position 2 Ethyl group 2-Methylphenylmethyl group
Predicted Targets Kinases (e.g., PI3K, mTOR) GPCRs or proteases (due to isoquinolinone)

In contrast, the target compound’s compact triazoloquinoxaline core may favor interactions with kinase domains. Computational docking studies suggest the target compound has a lower binding energy (-9.2 kcal/mol) to PI3Kγ compared to the isoquinolinone analogue (-7.8 kcal/mol) .

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis requires multi-step optimization, with yields for triazoloquinoxaline cyclization averaging 60–70% .
  • Selectivity : While analogues with bulkier substituents (e.g., 6t ) show off-target effects on cytochrome P450 enzymes, the ethyl group in the target compound may mitigate this issue.
  • Further in vitro assays are needed to validate its selectivity and potency.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition and anticancer properties, supported by recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H20N4O3
  • Molecular Weight : 376.41 g/mol
  • Structure : The compound features a benzodioxin moiety linked to a triazoloquinoxaline structure, which is significant for its biological activity.

Enzyme Inhibition

Research indicates that derivatives of benzodioxin and triazole compounds exhibit notable enzyme inhibitory activities. In particular:

  • Enzyme Targets :
    • Acetylcholinesterase (AChE) : Compounds similar to N-(2,3-dihydro-1,4-benzodioxin) have shown potential in inhibiting AChE, an enzyme linked to neurodegenerative diseases such as Alzheimer's.
    • α-Glucosidase : Inhibitors of this enzyme can be beneficial in managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption.
  • Inhibitory Potency :
    • A study evaluated various derivatives against AChE and α-glucosidase. Some compounds displayed IC50 values in the micromolar range, indicating effective inhibition. For example, certain derivatives exhibited IC50 values of 0.16 μM against DYRK1A kinase .
CompoundTarget EnzymeIC50 Value (μM)
Compound AAChE46.42
Compound Bα-Glucosidase0.090
Compound CDYRK1A0.028

Anticancer Activity

The anticancer potential of related compounds has been assessed through various in vitro studies:

  • Cell Lines Tested :
    • The compounds were tested on several tumor cell lines including Huh7 (liver), Caco2 (colorectal), and MDA-MB 231 (breast cancer).
  • Results :
    • Compounds demonstrated significant antiproliferative effects with IC50 values often below 10 μM in specific cell lines. For instance, one derivative exhibited an IC50 of 8 μM against Caco2 cells .

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to N-(2,3-dihydro-1,4-benzodioxin):

  • Synthesis and Evaluation :
    • A study synthesized various sulfonamide derivatives from benzodioxin and assessed their enzyme inhibition capabilities against AChE and α-glucosidase . The results indicated that modifications at the benzodioxin moiety significantly influenced biological activity.
  • Microwave-Assisted Synthesis :
    • Another research utilized microwave-assisted synthesis techniques to enhance the yield and purity of triazoloquinoxaline derivatives. The resulting compounds were screened for kinase inhibition with promising results .

Q & A

Basic Questions

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

  • The synthesis involves multi-step reactions:

  • Core formation : Cyclization of triazoloquinoxaline precursors under acidic/basic conditions .
  • Substitution : N-ethylation and acetamide formation via nucleophilic acyl substitution .
  • Purification : Recrystallization or chromatography (TLC/HPLC) to confirm purity .
    • Key characterization : NMR (1H/13C), MS, and IR spectroscopy validate structural integrity .

Q. What biological activities are reported for this compound, and how are they assessed?

  • Anticancer : IC50 values measured via MTT assays (e.g., 10.5 µM against HeLa cells) .
  • Antimicrobial : Disk diffusion assays for bacterial/fungal strains (e.g., S. aureus inhibition) .
  • Mechanistic targets : Kinase inhibition (e.g., EGFR) studied via enzyme-linked immunosorbent assays (ELISA) .

Q. Which spectroscopic techniques are critical for analyzing this compound’s stability?

  • Thermal stability : TGA/DSC to determine decomposition temperatures .
  • Photostability : UV-Vis spectroscopy under controlled light exposure .
  • Solution stability : pH-dependent NMR studies in buffered solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.